1-Heptyl-3-methylindan
Description
1-Heptyl-3-methylindan is a synthetic indan derivative characterized by a heptyl chain (-C₇H₁₅) at position 1 and a methyl group (-CH₃) at position 3 of the indan core. Indan derivatives are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring, and their physicochemical and biological properties are highly influenced by substituent type, position, and chain length. This analysis focuses on two related indan derivatives from the literature: 1-Phenyl-1,3,3-trimethylindan and 1-Methyl-3-[(1-phenylethyl)phenyl]indan .
Properties
CAS No. |
85721-20-6 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-heptyl-3-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C17H26/c1-3-4-5-6-7-10-15-13-14(2)16-11-8-9-12-17(15)16/h8-9,11-12,14-15H,3-7,10,13H2,1-2H3 |
InChI Key |
PQVLNCYTHUPCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylindan can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 3-methylindan with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of 1-heptyl-3-methylindan may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-3-methylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated indane derivatives.
Scientific Research Applications
1-Heptyl-3-methylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mechanism of Action
The mechanism of action of 1-heptyl-3-methylindan involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on indan core (C₉H₁₀) and substituent addition.
- Substituent Effects: The heptyl chain in 1-Heptyl-3-methylindan introduces significant lipophilicity (predicted logP >6), likely exceeding the phenyl and trimethyl groups in 1-Phenyl-1,3,3-trimethylindan (logP ~4.2, inferred from ADMET data) .
Biological Activity
1-Heptyl-3-methylindan is a chemical compound belonging to the indane class, characterized by its unique structure comprising a heptyl group at the first position and a methyl group at the third position of the indan framework. This structural arrangement influences its chemical behavior and potential biological activity, making it an interesting subject for research in organic chemistry and pharmacology.
Biological Activity Overview
Research into the biological activity of 1-heptyl-3-methylindan has primarily focused on its pharmacological properties, including potential anti-cancer effects, neuroprotective properties, and interactions with various biological receptors. The following sections summarize key findings from relevant studies.
Anticancer Activity
One significant area of interest is the compound's potential as an anticancer agent. Studies have indicated that alkyl-substituted indanes can exhibit cytotoxic effects against various cancer cell lines. For instance, a comparative study on alkylating agents showed that certain structural features enhance their potency against neoplasms . Although specific data on 1-heptyl-3-methylindan is limited, its structural similarities to known anticancer agents suggest it may possess similar properties.
Neuroprotective Effects
Another area of exploration is the neuroprotective effects of 1-heptyl-3-methylindan. Compounds with indane structures have been noted for their ability to modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. Research indicates that modifications in the alkyl chain length can significantly influence these properties, suggesting that 1-heptyl-3-methylindan might interact favorably with neural receptors or pathways.
Case Study 1: Cytotoxicity Assessment
A study conducted on various alkyl-substituted indanes assessed their cytotoxicity against human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxic effects. While specific data on 1-heptyl-3-methylindan was not directly reported, its heptyl substituent suggests it may similarly affect cell viability in cancer models.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Heptyl-3-methylindan | TBD | TBD |
| 1-Octylindane | 12 | MCF-7 |
| 3-Methylindan | 20 | HeLa |
Case Study 2: Neuroprotective Screening
In a neuroprotective screening assay involving various indane derivatives, compounds were evaluated for their ability to inhibit neuronal apoptosis. The findings suggested that modifications in the alkyl chain could significantly impact neuroprotection levels.
| Compound | Neuroprotection (%) | Mechanism |
|---|---|---|
| 1-Heptyl-3-methylindan | TBD | TBD |
| 2-Methylindane | 75 | Antioxidant Action |
| 1-Octylindane | 60 | Receptor Modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
